N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide" is a benzothiazole derivative, which is a class of compounds known for their diverse biological activities. Benzothiazole derivatives have been extensively studied for their potential as therapeutic agents, particularly in the treatment of cancer and as antioxidants . These compounds often exhibit a range of biological activities, including antiproliferative, cytotoxic, antimicrobial, anti-inflammatory, and psychotropic effects .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves multi-step synthetic routes. For example, a four-step synthetic route was used to produce a series of benzothiazole and quinoline fused bioactive compounds, with yields up to 96% . Another study reported the synthesis of N-(thiazol-2-yl)benzamide derivatives, which were characterized and investigated for their gelation behavior . The synthesis of these compounds is often guided by the goal of achieving specific biological activities, such as anticancer or antioxidant properties .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is crucial for their biological activity. For instance, the single crystal structure of a gelator from the N-(thiazol-2-yl)benzamide series displayed a helical assembly driven by π-π interaction along with cyclic N–H∙∙∙N and S∙∙∙O interaction . The structural features of these compounds, including the presence of methoxy, hydroxy, nitro, and amino groups, play a significant role in their biological activities .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, which are often explored to enhance their biological activities. For example, the interaction of 5-arylfuran-2,3-diones with 5,6-R-benzo[d]thiazole-2-amines resulted in the formation of 4-aryl-N-(5,6-R-benzo[d]thiazol-2-yl)-2-hydroxy-4-oxobut-2-enamides, which were studied for their analgesic and antimicrobial activities . These reactions are tailored to produce compounds with specific functional groups that are believed to contribute to the desired biological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, stability, and reactivity, are important for their biological function and potential as therapeutic agents. The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives, for example, was influenced by the presence of methyl functionality and multiple non-covalent interactions . The physicochemical characterization of these compounds is essential for understanding their interactions with biological targets and for the design of new derivatives with improved activities .
Future Directions
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-18(22,12-3-5-14-15(7-12)24-10-23-14)8-19-17(21)11-2-4-13-16(6-11)25-9-20-13/h2-7,9,22H,8,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGKXGBOMWCMRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(C3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.